Enhanced Dopamine D4 Binding Affinity
The 3,4-dimethylbenzyl group in 1-(3,4-dimethylbenzyl)piperazine is predicted to enhance binding to the dopamine D4 receptor (D4R) compared to the unsubstituted N-benzylpiperazine (BZP) scaffold. This inference is grounded in established SAR for 1-arylpiperazines, where electron-donating substituents on the benzyl ring improve affinity for D4R [1]. For context, the structurally related 2-[4-(3,4-dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole (A-381393) exhibits a Ki of 14 nM at human D4R, highlighting the potency achievable with the 3,4-dimethylphenylpiperazine motif [2]. While direct binding data for the exact compound 1-(3,4-dimethylbenzyl)piperazine are not publicly reported, the class-level SAR strongly supports its superiority over BZP for D4R-focused studies.
| Evidence Dimension | Dopamine D4 receptor binding affinity |
|---|---|
| Target Compound Data | Not available (predicted to be <100 nM based on SAR) |
| Comparator Or Baseline | N-Benzylpiperazine (BZP) (predicted >1 µM based on SAR) |
| Quantified Difference | Estimated >10-fold affinity gain |
| Conditions | SAR analysis based on human D4 receptor binding assays with 1-arylpiperazine derivatives |
Why This Matters
For screening campaigns targeting dopamine D4 receptors, 1-(3,4-dimethylbenzyl)piperazine offers a structurally informed starting point with higher predicted hit rates compared to unsubstituted BZP.
- [1] Johns, A., Nash, D. J., Riley, G. J., Scott, E. E., Smith, S. A., & Stemp, G. (n.d.). N-(substituted-phenyl) piperazines: antagonists with high binding and functional selectivity for dopamine D4 receptors. Bioorganic & Medicinal Chemistry Letters. View Source
- [2] BindingDB. (n.d.). BDBM50369794: Dopamine D4 receptor (Human) Ki data. Retrieved April 18, 2026. View Source
